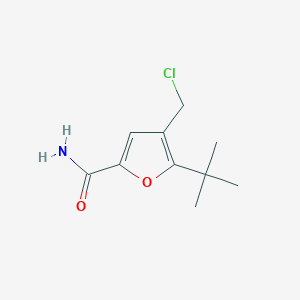
2-(4-Butoxyphenyl)quinoline-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(4-Butoxyphenyl)quinoline-4-carbohydrazide” is a biochemical compound with the molecular formula C20H21N3O2 and a molecular weight of 335.40 . It is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of new 2-phenyl-quinoline-4-carboxylic acid derivatives was synthesized starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination .Molecular Structure Analysis
The molecular structure of “2-(4-Butoxyphenyl)quinoline-4-carbohydrazide” consists of 20 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Butoxyphenyl)quinoline-4-carbohydrazide” include a molecular weight of 335.40 and a molecular formula of C20H21N3O2 .Scientific Research Applications
Antimicrobial Properties
Synthesis and Antibacterial/Antifungal Activities : Several studies have explored the synthesis of quinoline derivatives and their subsequent antimicrobial activities. For instance, Geies, Bakhite, and El-Kashef (1998) synthesized pyrrolylthieno[2,3-b]-quinoline derivatives and tested them for antibacterial and antifungal activities (Geies, Bakhite, & El-Kashef, 1998). Özyanik et al. (2012) also reported on the antimicrobial activity of quinoline derivatives containing an azole nucleus (Özyanik et al., 2012).
Application in Drug Synthesis : Studies like those by Bello et al. (2017) and Vaghasiya et al. (2014) highlight the synthesis of quinoline-4-carbohydrazide derivatives and their evaluation for antimicrobial properties, indicating potential for future drug discovery (Bello et al., 2017); (Vaghasiya et al., 2014).
Antitubercular Activity : The study by Bodke et al. (2017) synthesizes novel Schiff bases of quinoline derivatives and evaluates their antibacterial and antitubercular activities, indicating the potential of such compounds in treating tuberculosis (Bodke et al., 2017).
Medicinal Chemistry Research
In Silico and In Vitro Studies : Ali et al. (2019) conducted in silico, in vitro, and docking applications for novel complexes derived from quinoline derivatives, demonstrating the broad potential of these compounds in medicinal chemistry (Ali et al., 2019).
Anti-inflammatory and Analgesic Activities : Research by Khalifa et al. (2017) on novel carboxamides derived from quinoline candidates explored their anti-inflammatory and analgesic activities, underscoring the therapeutic potential of quinoline derivatives (Khalifa et al., 2017).
Structural and Spectral Analysis
- Crystal Structure and DFT Studies : Polo-Cuadrado et al. (2021) focused on the crystal structure, Hirshfeld surface analysis, and DFT studies of quinoline-based derivatives, offering insights into their structural and electronic properties (Polo-Cuadrado et al., 2021).
properties
IUPAC Name |
2-(4-butoxyphenyl)quinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-2-3-12-25-15-10-8-14(9-11-15)19-13-17(20(24)23-21)16-6-4-5-7-18(16)22-19/h4-11,13H,2-3,12,21H2,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLOISDSBBSKKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301192924 |
Source


|
| Record name | 4-Quinolinecarboxylic acid, 2-(4-butoxyphenyl)-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301192924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Butoxyphenyl)quinoline-4-carbohydrazide | |
CAS RN |
51842-80-9 |
Source


|
| Record name | 4-Quinolinecarboxylic acid, 2-(4-butoxyphenyl)-, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51842-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Quinolinecarboxylic acid, 2-(4-butoxyphenyl)-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301192924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-4-methyl-1H-benzo[d]imidazole](/img/structure/B1270902.png)










![2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B1270925.png)